![molecular formula C9H12NO5P B14712007 [(E)-2-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethenyl]phosphonic acid CAS No. 19730-77-9](/img/structure/B14712007.png)
[(E)-2-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethenyl]phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E)-2-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethenyl]phosphonic acid is a complex organic compound with significant potential in various scientific fields. This compound features a pyridine ring substituted with hydroxyl and hydroxymethyl groups, along with a phosphonic acid moiety. Its unique structure allows it to participate in diverse chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethenyl]phosphonic acid typically involves multi-step organic synthesis. One common approach is the condensation of a pyridine derivative with a phosphonic acid precursor under controlled conditions. The reaction often requires catalysts and specific temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
[(E)-2-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethenyl]phosphonic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl and hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
[(E)-2-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethenyl]phosphonic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which [(E)-2-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethenyl]phosphonic acid exerts its effects involves its interaction with molecular targets and pathways. The compound’s hydroxyl and phosphonic acid groups allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydroxy[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]acetic acid: This compound shares a similar pyridine ring structure but differs in its functional groups and overall reactivity.
Other pyridine derivatives: Compounds with similar pyridine rings but different substituents can provide insights into the unique properties of [(E)-2-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethenyl]phosphonic acid.
Uniqueness
This compound is unique due to its combination of hydroxyl, hydroxymethyl, and phosphonic acid groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological molecules, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
19730-77-9 |
|---|---|
Molekularformel |
C9H12NO5P |
Molekulargewicht |
245.17 g/mol |
IUPAC-Name |
[(E)-2-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethenyl]phosphonic acid |
InChI |
InChI=1S/C9H12NO5P/c1-6-9(12)8(5-11)7(4-10-6)2-3-16(13,14)15/h2-4,11-12H,5H2,1H3,(H2,13,14,15)/b3-2+ |
InChI-Schlüssel |
DEAVFBYTYRIWQV-NSCUHMNNSA-N |
Isomerische SMILES |
CC1=NC=C(C(=C1O)CO)/C=C/P(=O)(O)O |
Kanonische SMILES |
CC1=NC=C(C(=C1O)CO)C=CP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


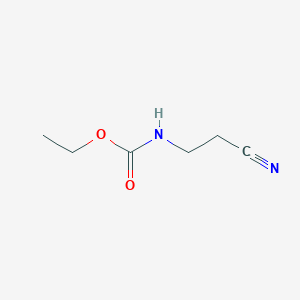
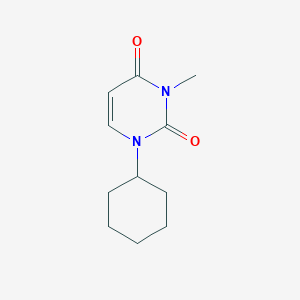
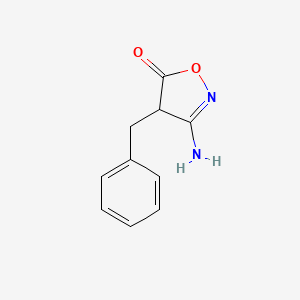

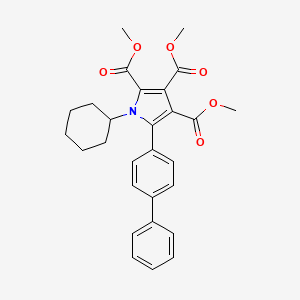
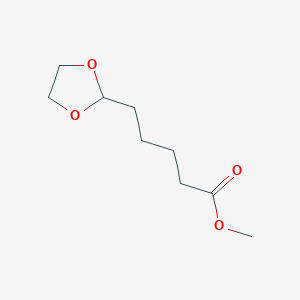

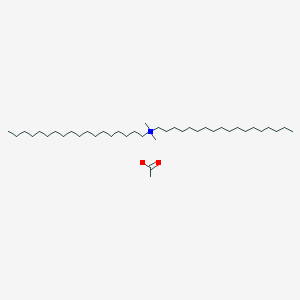
![Docosanoic acid, 22-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14711958.png)


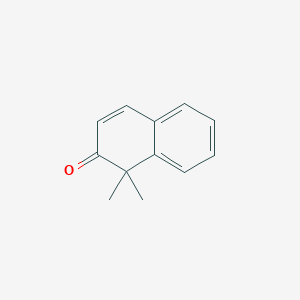
![2-(4-Fluorophenyl)-5-methoxy-1H-benzo[D]imidazole](/img/structure/B14712005.png)
![1,2-Propanediol, 3,3'-[oxybis[(2-hydroxy-3,1-propanediyl)oxy]]bis-](/img/structure/B14712011.png)
